3H-Benzofuro[2,3-c]pyrrole
Description
Significance of Benzofuran (B130515) and Pyrrole (B145914) Scaffolds in Organic and Medicinal Chemistry
The benzofuran and pyrrole ring systems are not merely building blocks but are considered "privileged structures" in medicinal chemistry due to their recurrent appearance in biologically active compounds.
Benzofuran , a heterocyclic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is a cornerstone in the development of pharmaceuticals. cuestionesdefisioterapia.comsigmaaldrich.com Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antimicrobial, and antagonist properties for H3 and angiotensin II receptors. sigmaaldrich.com The benzofuran scaffold is integral to numerous natural products and clinically approved drugs, highlighting its therapeutic relevance. nih.govuq.edu.au Researchers are continually exploring benzofuran derivatives for their potential in treating a variety of diseases, with applications ranging from anticancer to antidepressant agents. wisdomlib.org The versatility of the benzofuran ring allows for various substitutions, enabling the fine-tuning of its pharmacological profile. wisdomlib.org
Similarly, pyrrole , a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental component of many biologically important molecules. ijrst.com It forms the core of natural products like heme and chlorophyll, which are essential for oxygen transport and photosynthesis, respectively. scitechnol.combiosynce.com In the pharmaceutical industry, pyrrole derivatives are crucial intermediates in the synthesis of drugs with diverse therapeutic actions, including anti-inflammatory, anticancer, and antihypertensive effects. biosynce.com The pyrrole scaffold's ability to interact with various biological targets makes it a valuable template for drug design and discovery. scitechnol.comscispace.com
The fusion of these two significant heterocycles into a single molecular entity, such as 3H-Benzofuro[2,3-c]pyrrole, offers the potential to create novel compounds with combined or enhanced biological activities, making them an exciting area of research.
Overview of Related Fused Heterocyclic Systems and Their Research Relevance
The fusion of heterocyclic rings is a common strategy in organic synthesis to create complex molecules with diverse properties. These fused systems are prevalent in natural products and are central to the development of new materials and pharmaceuticals.
Heterocyclic compounds are cyclic structures containing at least two different elements as members of the ring. wikipedia.org The study of these compounds, particularly unsaturated 5- and 6-membered rings like furan, pyrrole, and pyridine (B92270), is a major focus of organic chemistry. ijrst.comwikipedia.org When these rings are fused with a benzene ring, they form well-known structures such as benzofuran , indole (benzo[b]pyrrole), and quinoline . ijrst.comwikipedia.org
The combination of different heterocyclic rings leads to a vast array of fused systems. For instance, the fusion of a pyridine ring with a pyrrole ring results in azaindoles , which are considered bioisosteres of indoles and show significant biological activity. sigmaaldrich.com The fusion of two pyrrole rings within a larger polycyclic structure can lead to systems like pyrrolo[2,3-f]indole and indolo[3,2-b]carbazoles , which are investigated for their charge transfer properties and potential use in organic electronics. mdpi.com
Nomenclatural and Structural Considerations of the this compound Core
The systematic naming of fused heterocyclic systems follows specific rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name "this compound" precisely describes the molecule's structure.
Benzofuro : This indicates the presence of a benzofuran ring system as the base component.
[2,3-c] : This denotes the fusion pattern. The numbers '2' and '3' refer to the atoms of the benzofuran ring that are shared with the pyrrole ring. The letter 'c' indicates the side of the pyrrole ring where the fusion occurs.
pyrrole : This specifies the second heterocyclic ring fused to the benzofuran.
3H- : This is known as "indicated hydrogen." It specifies the location of a saturated carbon atom (a CH2 group) in the otherwise unsaturated ring system. In this case, the number '3' indicates that the third position of the pyrrole part of the fused system bears this extra hydrogen atom. qmul.ac.uk This is necessary because the fusion of the rings does not allow for a fully delocalized aromatic system across the entire molecule. The "3H" designation distinguishes this specific isomer from other possible tautomers. nih.gov
The core structure of this compound, with CAS number 25042-99-3, consists of a benzene ring fused to a furan ring, which is in turn fused to a pyrrole ring. echemi.com The specific arrangement defined by the nomenclature results in a unique tricyclic heterocyclic system. The presence of the indicated hydrogen at the 3-position is a key structural feature that influences the compound's chemical reactivity and properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
25042-99-3 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3H-[1]benzofuro[2,3-c]pyrrole |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-5H,6H2 |
InChI Key |
YUKSJHWGNTUHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=N1)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthetic Methodologies for 3h Benzofuro 2,3 C Pyrrole and Its Analogues
Direct Synthetic Approaches to the 3H-Benzofuro[2,3-c]pyrrole Core
While direct synthetic routes to the specific this compound isomer are less commonly reported, methodologies developed for its analogues, particularly the benzofuro[2,3-b]pyrrole core, offer significant insights into the construction of such fused systems. These strategies often involve elegant cascade reactions that build molecular complexity in a single operation.
Radical Addition/acs.orgacs.org-Sigmatropic Rearrangement/Cyclization/Lactamization Cascades for Benzofuro[2,3-b]pyrroles
A notable domino reaction has been developed for the straightforward synthesis of benzofuro[2,3-b]pyrrol-2-ones. nih.gov This method utilizes a cascade sequence initiated by a radical addition to an O-phenyl-conjugated oxime ether. nih.gov The reaction proceeds through a acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and lactamization steps. nih.gov This single-operation process efficiently forms two heterocyclic rings and creates three stereogenic centers, leading to the formation of pyrrolidine-fused dihydrobenzofurans. nih.gov The power of this methodology lies in its ability to construct two C-C bonds, a C-O bond, and a C-N bond in a concerted fashion. nih.gov Furthermore, the potential for asymmetric synthesis has been demonstrated through a diastereoselective radical addition to a chiral oxime ether, opening avenues for enantiomerically enriched products. nih.gov
Multicomponent Bicyclization Reactions for Furo[2,3-b]pyrrole Core Construction
Multicomponent reactions (MCRs) represent a highly efficient and environmentally friendly strategy for synthesizing complex heterocyclic scaffolds like the furo[2,3-b]pyrrole core. acs.org An effective three-component bicyclization reaction has been developed that combines β-ketothioamides, glyoxals, and ethyl cyanoacetate. acs.orgacs.orgnih.gov This reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, and a double cyclization. acs.org The process is notable for its high degree of chemo-, regio-, and stereoselectivity, leading to the formation of four chemical bonds (two C–C, one C–O, and one C–N), two five-membered rings, and three stereogenic centers in a one-pot operation. acs.orgnih.gov This approach highlights the power of MCRs to rapidly generate molecular complexity from simple starting materials. acs.org A dual catalytic system involving a gold complex and a chiral phosphoric acid has also been employed for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from 3-butynamines, glyoxylic acid, and anilines. nih.gov
Specific Reaction Conditions and Reagent Systems Employed
The success of these synthetic strategies hinges on carefully selected reaction conditions and reagents.
For the radical cascade reaction leading to benzofuro[2,3-b]pyrrol-2-ones, the key components are an O-phenyl-conjugated oxime ether and a source of alkyl radicals. nih.gov
The multicomponent bicyclization for furo[2,3-b]pyrroles is effectively catalyzed by an amine base in a common organic solvent. acs.orgnih.gov The specific conditions are detailed in the table below.
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Ref |
| Multicomponent Bicyclization | β-ketothioamides, glyoxals, ethyl cyanoacetate | N-ethyldiisopropylamine (DIPEA) | Ethanol (EtOH) | Room Temperature | 1.5 h | acs.org, nih.gov |
Synthesis of Closely Related Benzofuran-Pyrrole Fused Systems
The synthetic principles applied to the benzofuro[2,3-b]pyrrole core are mirrored and expanded upon in the synthesis of other isomers, such as the furo[3,2-b]pyrrole system.
Synthetic Routes to Furo[3,2-b]pyrrole Derivatives
A classical and effective method for the synthesis of furo[3,2-b]pyrroles is the Hemetsberger–Knittel procedure. researchgate.net This three-step approach involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by a Knoevenagel condensation, and finally, an intramolecular cyclocondensation via thermolysis to form the O,N-heteropentalene core. researchgate.net
More contemporary methods utilize multicomponent reactions. For instance, the reaction of primary aromatic amines with aromatic aldehydes and biacetyl, catalyzed by iron(III) perchlorate, yields 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. researchgate.netrsc.org This updated approach has expanded the substrate scope to include 5-membered heterocyclic aldehydes derived from furan (B31954), thiophene, and thiazole. rsc.org
Synthesis and Reactions of Substituted Benzofuro[3,2-b]pyrrole Derivatives
The synthesis of substituted benzofuro[3,2-b]pyrrole derivatives often begins with the construction of a functionalized core, which can then be further elaborated. One route involves the preparation of ethyl benzofuro[3,2-b]pyrrole-2-carboxylate, which serves as a versatile intermediate. capes.gov.br This ester can undergo various transformations, including hydrolysis to the corresponding carboxylic acid, N-alkylation to introduce substituents on the pyrrole (B145914) nitrogen, and reduction of the ester group. capes.gov.br
Another powerful strategy for creating these fused systems is through palladium-catalyzed double N-arylation reactions. This method has been successfully used to synthesize benzofuro[3,2-b]indoles from anilines and dihalobiaryls. acs.org Additionally, a novel heterocyclic system, benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, can be synthesized via a tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates in the presence of a strong base like potassium tert-butoxide (t-BuOK). researchgate.net
Synthetic Strategies for Analogous Benzofuro-Nitrogen Heterocycles
The construction of complex heterocyclic systems fused to a benzofuran (B130515) core can be achieved through a variety of synthetic approaches. These strategies often involve either building the nitrogen-containing ring onto a pre-existing benzofuran molecule or forming both the furan and the nitrogen heterocycle in a concerted or sequential manner.
Benzofuropyridines and benzofuroquinolines represent important classes of compounds, with applications ranging from potential pharmaceuticals to materials for organic light-emitting diodes (OLEDs). researchgate.net Consequently, numerous synthetic routes have been developed to access these scaffolds.
Palladium catalysis is a powerful tool for constructing complex molecular architectures. One notable strategy involves a palladium-catalyzed tandem reaction that begins with the C-H functionalization of a heteroaromatic ring, followed by a cyclization cascade to build the fused system.
For instance, a method for synthesizing 3-aryl-1-(thiophen-2-yl)benzofuro[2,3-c]pyridines has been developed using a Pd-catalyzed tandem reaction. rsc.org This process starts with 2-(cyanomethoxy)chalcones and thiophenes, proceeding through a direct C-H addition and a subsequent sequence of intramolecular conjugate addition, cyclization, and aromatization to yield the final product. rsc.org Another approach utilizes a palladium-catalyzed C-H activation and oxidation tandem reaction between 2-hydroxystyrenes and iodobenzenes to forge the benzofuran ring. researchgate.netnih.gov Such strategies highlight the efficiency of palladium catalysis in forming multiple bonds in a single operation, providing rapid access to complex benzofuro-heterocycles.
A highly efficient, streamlined one-pot procedure has been developed for the synthesis of benzofuropyridines from readily available fluoropyridines and 2-bromophenyl acetates. researchgate.netwuxiapptec.comrsc.orgnih.gov This methodology integrates four distinct steps: directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net
The sequence is initiated by the directed ortho-lithiation of a fluoropyridine, where the fluorine atom serves both as a directing group for the metalation and as a leaving group in the final cyclization step. researchgate.netwuxiapptec.com This is followed by transmetalation with a zinc salt (zincation) to form an organozinc intermediate. A palladium-catalyzed Negishi cross-coupling reaction then joins this intermediate with a 2-bromophenyl acetate (B1210297). researchgate.net The final step involves the in situ deprotection of the acetate group, unmasking a phenoxide that undergoes an intramolecular SNAr reaction, displacing the fluorine atom on the pyridine (B92270) ring to form the crucial C-O bond of the furan ring. researchgate.netwuxiapptec.com This one-pot procedure is notable for its use of mild reaction conditions and low catalyst loading. wuxiapptec.com
This strategy was successfully applied to a variety of substituted fluoropyridines, demonstrating its versatility.
| Fluoropyridine Starting Material | Resulting Benzofuropyridine Product | Yield (%) |
|---|---|---|
| 2-Fluoropyridine | Benzofuro[2,3-b]pyridine | 81 |
| 2-Fluoro-5-methylpyridine | 6-Methylbenzofuro[2,3-b]pyridine | 88 |
| 2,6-Difluoropyridine | 5-Fluorobenzofuro[2,3-b]pyridine | 63 |
| 2,4-Difluoropyridine | 7-Fluorobenzofuro[2,3-b]pyridine | 75 |
Intramolecular cyclization is a cornerstone of heterocyclic synthesis. For benzofuro-nitrogen heterocycles, these strategies most commonly involve the formation of a key C-O or C-C bond to complete the furan ring.
C-O Bond Formation: The formation of the furan oxygen-carbon bond is frequently achieved via intramolecular nucleophilic aromatic substitution (SNAr), as seen in the Negishi coupling strategy discussed previously. researchgate.netwuxiapptec.com Another approach involves a copper-catalyzed intramolecular cyclization following a regioselective Suzuki cross-coupling between dihalopyridines and 2-hydroxyphenylboronic acids to generate the biaryl phenol (B47542) precursor. wuxiapptec.com A transition-metal-free alternative involves an acetylene-activated SNAr followed by a 5-endo-dig cyclization. In this method, an ortho-acetylene group on the aromatic ring acts as both an activating group for the initial SNAr reaction and as the scaffold for the subsequent cyclization to form the five-membered furan ring. nih.gov
C-C Bond Formation: The construction of the furan C-C bond can be accomplished through methods like the palladium-catalyzed Stille coupling, which has been used to synthesize all four regioisomers of benzofuropyridine. wuxiapptec.com These approaches typically start with diaryl ethers and form the final ring through an intramolecular C-C bond formation. wuxiapptec.comnih.gov
Acid catalysis can be employed to promote cyclization reactions for the formation of benzofuran rings. While direct, one-pot acid-assisted cascade transformations for the synthesis of the entire benzofuroquinoline system are not widely reported, acid catalysis is a well-established method for the crucial ring-forming steps. researchgate.net For example, polyphosphoric acid (PPA) is effective in catalyzing the intramolecular cyclization of acetal (B89532) substrates to generate the benzofuran core. rsc.org
The mechanism for such a reaction involves the protonation of the acetal under acidic conditions, followed by the elimination of an alcohol to form a reactive oxonium ion. The aromatic ring then performs a nucleophilic attack on this ion, leading to cyclization. A subsequent elimination of a second alcohol molecule results in the formation of the aromatic benzofuran ring. rsc.org This principle can also be seen in cascade reactions where salicyl alcohols react with α,β-unsaturated carbonyl compounds in the presence of acid to afford benzofurans. researchgate.net While a stepwise approach involving chlorination, demethylation, and cyclization has been used for benzofuro[3,2-c]quinolines, the development of a true acid-assisted one-pot cascade for this specific ring system remains an area of interest. researchgate.net
Annulation, the process of building a new ring onto an existing molecular framework, is a versatile strategy for synthesizing fused heterocyclic systems. Various cycloaddition and annulation reactions have been developed to construct nitrogen-containing rings onto a benzofuran core.
One such method is a formal [4+3] cycloaddition between benzofuran-derived azadienes (BDAs) and α-bromohydroxamates. This reaction, mediated by cesium carbonate, provides access to benzofuran-fused 1,4-diazepinones, which are seven-membered dinitrogen-fused heterocycles. This represents the use of BDAs as four-atom synthons for the construction of larger heterocyclic rings. The development of diverse annulation strategies using electrophilic benzannulated heterocycles continues to be a fruitful area of research, providing pathways to complex tri-, tetra-, and pentacyclic heteroacenes. These methods often utilize dipolar cycloadditions or metal- and organo-catalyzed transformations to achieve the desired fused aromatic systems.
Multicomponent Reactions for Pyrrole Ring Construction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making it a powerful tool for synthesizing complex heterocyclic systems like pyrrole derivatives. bohrium.comrsc.org
While the direct application of MCRs to the this compound core is a specialized area, the principles are demonstrated in the synthesis of related polyfunctionalized pyrroles. One such strategy involves the reaction between α-oxoaldehydes and β-enaminoketoesters in the presence of triphenylphosphine. iicbe.org This method exemplifies a straightforward, one-pot synthesis of highly substituted pyrroles under mild conditions. iicbe.org Another example is the three-component reaction among β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate in water, which yields 4-hydroxy-5-arylpyrroles. researchgate.net These methodologies highlight the potential for MCRs to be adapted for the construction of the pyrrole moiety within the benzofuran-fused framework, offering an efficient pathway to novel analogues.
Catalytic Approaches in Benzofuran-Pyrrole Synthesis
Catalysis is central to the modern synthesis of benzofuran-pyrrole systems, providing access to milder reaction conditions, improved yields, and greater selectivity. These approaches can be broadly categorized into transition metal catalysis, nanocatalysis, and metal-free methods.
Transition Metal Catalysis (e.g., Palladium, Copper)
Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of C-C and C-heteroatom bonds crucial for constructing the this compound skeleton.
Palladium (Pd) Catalysis: Palladium catalysts are renowned for their ability to mediate a wide range of cross-coupling and C-H activation reactions. cnr.it The synthesis of benzofuro[3,2-b]pyridines, a related heterocyclic system, has been achieved via Pd-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides. researchgate.net Similarly, thieno[3,2-b]benzofurans can be formed through palladium-catalyzed intramolecular C-H/C-H coupling. researchgate.net While not directly forming the [2,3-c]pyrrole isomer, these methods demonstrate the power of palladium to forge the fused ring system. A notable development is the synthesis of benzofuro[2,3-c]pyridine derivatives through a Pd(II)-catalyzed cascade reaction involving 2-(cyanomethoxy)chalcones and aryl boronic acids, which proceeds through nitrile carbopalladation and subsequent cyclization steps. nih.gov
| Catalyst System | Starting Materials | Product Type | Key Transformation |
| Pd(OAc)₂ / PCy₃ | N-(2-halobenzyl)pyrroles | Pyrrolo[1,2-a]indoles | Intramolecular C-H alkylation |
| Pd(TFA)₂ / AgOAc | 3-Aryloxylthiophenes | Thieno[3,2-b]benzofurans | Intramolecular C-H/C-H coupling |
| Pd(II) catalyst | 2-(cyanomethoxy)chalcones, Aryl boronic acids | Benzofuro[2,3-c]pyridines | Cascade C-C/C-N bond formation |
Copper (Cu) Catalysis: Copper catalysts offer a cost-effective and efficient alternative for synthesizing benzofuran and pyrrole rings. nih.gov Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct route to polysubstituted benzofurans. rsc.org In the context of pyrrole synthesis, copper cyanide (CuCN) has been shown to catalyze the reaction between O-acetyl oximes and β-ketoesters to afford polysubstituted pyrroles under redox-neutral conditions. nih.gov These methods are foundational and can be adapted for the intramolecular cyclizations required to build the fused benzofuran-pyrrole scaffold. For instance, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide has been developed to produce benzofuran derivatives. nih.gov
| Catalyst | Starting Materials | Product Type | Reaction Type |
| Copper catalyst | Phenols, Alkynes | Polysubstituted benzofurans | Aerobic oxidative cyclization |
| CuCN / dtbbpy | O-acetyl oximes, β-ketoesters | Polysubstituted pyrroles | Heteroannulation |
| Copper Iodide | o-hydroxy aldehydes, Amines, Alkynes | Benzofuran derivatives | One-pot synthesis |
Nanocatalysis (e.g., Co3O4 Nanoparticles)
Nanocatalysis represents a frontier in chemical synthesis, offering advantages such as high reactivity, large surface area, and catalyst recyclability. taylorfrancis.com Silver-based nanocatalysts, for example, have been employed in the synthesis of benzofuran-pyrroles. researchgate.net The use of nanocatalysts can lead to shorter reaction times and improved efficiency. taylorfrancis.com While the specific application of Co3O4 nanoparticles for the synthesis of this compound is an emerging area, the principles of nanocatalysis are well-established for constructing the individual pyrrole and benzofuran heterocyclic components, suggesting a promising future direction for this research. taylorfrancis.com
Metal-Free Reaction Conditions
The development of metal-free synthetic routes is a significant goal in green chemistry, avoiding the cost and potential toxicity of residual metals. A notable metal-free protocol has been developed for assembling novel benzofuro[2,3-c]pyridin-3-ols, which are close structural analogues of the target compound. nih.govresearchgate.netresearchgate.net This approach utilizes 2,3-disubstituted benzofuran derivatives and proceeds in good yield without the need for an expensive metal catalyst or organic ligands. researchgate.netrsc.org Another powerful metal-free strategy is the use of radical-mediated reactions. A domino reaction involving the radical addition to an O-phenyl-conjugated oxime ether, followed by a rsc.orgrsc.org-sigmatropic rearrangement and cyclization cascade, has been developed for the synthesis of benzofuro[2,3-b]pyrrol-2-ones. nih.gov This demonstrates that complex fused systems can be constructed efficiently without transition metals.
Stereoselective Synthesis of this compound Analogues
Controlling stereochemistry is crucial when synthesizing biologically active molecules. Stereoselective synthesis of benzofuran-pyrrole analogues can be achieved through various methods, including cycloaddition reactions and diastereoselective radical additions.
A highly efficient three-component [3+2] azomethine ylide cycloaddition reaction has been used to synthesize benzofuran spiro-pyrrolidine derivatives. mdpi.com This reaction proceeds with high yield and excellent diastereoselectivity (dr >20:1), creating complex spirocyclic structures. mdpi.com Furthermore, an asymmetric synthesis of benzofuro[2,3-b]pyrrol-2-one derivatives has been accomplished through a diastereoselective radical addition reaction to a chiral oxime ether. nih.gov This method allows for the construction of two heterocycles with three stereogenic centers in a single operation. nih.gov While these examples produce isomers or analogues of the specific this compound target, they establish the feasibility of achieving high stereocontrol in the synthesis of this class of compounds.
Chemical Reactivity and Derivatization of 3h Benzofuro 2,3 C Pyrrole Scaffolds
Functionalization and Modification of the Benzofuro[2,3-c]pyrrole Core
The ability to introduce a variety of functional groups onto the 3H-Benzofuro[2,3-c]pyrrole nucleus is crucial for modulating its physicochemical and biological properties. Functionalization can be targeted at the nitrogen atom of the pyrrole (B145914) ring or at various positions on the carbocyclic or heterocyclic rings through electrophilic substitution, C-H activation, or other modern synthetic methods. nih.govhw.ac.uk
The nitrogen atom of the pyrrole moiety in the this compound scaffold is a primary site for functionalization. N-substitution reactions are typically achieved under basic conditions, where a proton is abstracted from the nitrogen to generate a nucleophilic anion, which can then react with various electrophiles. Common strategies include N-alkylation, N-arylation, and N-acylation.
Esterification strategies become relevant when the scaffold bears a carboxylic acid substituent. Standard esterification methods, such as Fischer-Speier esterification (acid-catalyzed reaction with an alcohol) or reaction with alkyl halides in the presence of a base, can be employed to convert carboxylic acid derivatives into their corresponding esters. In some synthetic routes, ester groups are carried through the synthesis and may be hydrolyzed in a final step. For instance, in Hantzsch-type pyrrole syntheses conducted in continuous flow, byproduct HBr has been utilized for the in situ hydrolysis of tert-butyl esters to yield pyrrole-3-carboxylic acids. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-benzofuro[2,3-c]pyrrole |
| N-Acylation | Acyl chloride or anhydride (B1165640) (e.g., Ac₂O), Base (e.g., Pyridine (B92270), Et₃N) | N-Acyl-benzofuro[2,3-c]pyrrole |
| N-Arylation | Aryl halide, Catalyst (e.g., CuI, Pd(OAc)₂), Base (e.g., K₂CO₃), Ligand | N-Aryl-benzofuro[2,3-c]pyrrole |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester derivative |
The introduction of specific functional groups, such as formylmethyl (B1220840) or methoxycarbonylmethyl, onto the pyrrole nitrogen can serve as a handle for further synthetic transformations. These groups can be introduced via N-alkylation using appropriate reagents.
Methoxycarbonylmethyl Group: This group is typically introduced by reacting the N-anion of the benzofuro[2,3-c]pyrrole with an α-haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate, in the presence of a base like sodium hydride.
Formylmethyl Group: The formylmethyl group is a valuable synthetic precursor. It can be introduced through various methods, including the alkylation with a protected formylmethyl equivalent (e.g., a diacetal) followed by deprotection. Alternatively, it can be derived from the corresponding methoxycarbonylmethyl derivative through reduction and subsequent oxidation.
These N-functionalized derivatives are versatile intermediates for constructing more complex molecules, including those with potential applications in materials science and medicinal chemistry. nih.govnih.gov
Reaction Mechanisms in Benzofuran-Pyrrole Chemistry
Intramolecular conjugate addition followed by an aromatization step is a common and effective strategy for the formation of fused heterocyclic systems. In the context of benzofuran-pyrrole synthesis, this can involve the addition of a nucleophile onto a Michael acceptor, leading to a cyclized intermediate that subsequently aromatizes to form the stable pyrrole ring. nih.gov
A plausible mechanism could involve a suitably substituted benzofuran (B130515) bearing a side chain with a nucleophilic amine. This amine can undergo an intramolecular Michael addition to an α,β-unsaturated carbonyl or nitrile group also present on the benzofuran core. The resulting cyclic intermediate can then eliminate a leaving group or undergo dehydration to achieve aromatization, yielding the fused benzofuro[2,3-c]pyrrole system. nih.govorganic-chemistry.org The aromatization step is often the thermodynamic driving force for the reaction. researchgate.netresearchgate.net
Pyrrole ring synthesis can also be achieved through reaction sequences that involve a decarboxylation event. In certain mechanisms, the loss of carbon dioxide from a precursor molecule generates a reactive intermediate that rapidly undergoes intramolecular cyclization to form the pyrrole ring. nih.gov For example, a reaction pathway might involve an intermediate that, upon decarboxylation, produces a carbamate (B1207046) anion. This anion can then participate in a cascade of reactions, including cyclization and elimination, to furnish the final pyrrole product. nih.gov Such strategies are often employed in multicomponent reactions where the starting materials are assembled in a single pot.
The [3+2] cycloaddition reaction is one of the most versatile methods for constructing five-membered heterocyclic rings, including pyrroles. rsc.org The Van Leusen pyrrole synthesis is a prominent example, utilizing tosylmethyl isocyanide (TosMIC) as a three-atom (C-N-C) synthon. nih.gov
In this reaction, a base abstracts the acidic proton from the α-carbon of TosMIC, generating a nucleophilic anion. This anion then acts as a Michael donor, adding to an electron-deficient alkene (the Michael acceptor). To synthesize a benzofuro[2,3-c]pyrrole, a suitable Michael acceptor would be a 2-vinylbenzofuran (B8692172) derivative. The initial Michael addition is followed by an intramolecular 5-endo-dig cyclization, where the isocyanide carbon attacks the newly formed enolate. The final step is the elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization of the newly formed pyrrole ring. nih.govmdpi.com
| Step | Description | Intermediate |
| 1. Deprotonation | A base removes the acidic proton from TosMIC. | TosMIC anion |
| 2. Michael Addition | The TosMIC anion adds to an electron-deficient alkene (e.g., 2-vinylbenzofuran). | Adduct with a new C-C bond |
| 3. Cyclization | Intramolecular nucleophilic attack of the isocyanide on the enolate. | Dihydropyrrole intermediate |
| 4. Aromatization | Elimination of the tosyl group. | Aromatic pyrrole ring |
This methodology offers a powerful and convergent approach to highly substituted pyrroles and can be adapted for the synthesis of complex fused systems like this compound. nih.gov
Cyclocondensation Reactions in Pyrrole Derivative Synthesis
Cyclocondensation reactions represent a cornerstone in the synthesis of pyrrole-containing polyheterocyclic compounds, including derivatives of the this compound scaffold. These reactions typically involve the formation of the pyrrole ring through the condensation of a 1,4-dicarbonyl compound or its equivalent with a primary amine or ammonia, a classic approach known as the Paal-Knorr synthesis. organic-chemistry.orgorganic-chemistry.org Variations of this method are widely employed to construct fused pyrrole systems.
The synthesis of substituted pyrroles often relies on the careful selection of precursors that undergo intramolecular cyclization. For instance, the reaction of α-amino ketones with alkynes can yield substituted pyrroles through a gold-catalyzed cascade hydroamination/cyclization process. organic-chemistry.org Another approach involves the base-mediated intramolecular cyclization of N-propargylamines, which provides a route to structurally diverse pyrroles. organic-chemistry.org
In the context of fused systems analogous to this compound, multicomponent reactions are particularly powerful. These strategies allow for the construction of complex molecular architectures in a single step from simple starting materials. While specific examples for the direct synthesis of the this compound core via a one-pot cyclocondensation are not extensively documented in readily available literature, the principles of established pyrrole syntheses provide a framework for its potential construction. For example, a plausible retrosynthetic analysis would involve the disconnection of the pyrrole ring, suggesting a suitably functionalized benzofuran derivative as a key intermediate.
Comparison of Microwave Irradiation with Classical Conditions
The application of microwave irradiation in organic synthesis has demonstrated significant advantages over classical heating methods, particularly in the synthesis of heterocyclic compounds like pyrroles. Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles. pensoft.netijpsjournal.comresearchgate.net
In the synthesis of various pyrrole derivatives, microwave irradiation has been shown to accelerate reactions that are sluggish under conventional heating. For example, the Paal-Knorr condensation can be significantly expedited. pensoft.net One study on the synthesis of benzylidene acetyl pyrroles highlighted the superiority of microwave irradiation over classical heating, noting a substantial reduction in reaction time and improved yields.
The advantages of microwave heating stem from the direct and efficient energy transfer to the reaction mixture, leading to rapid and uniform heating. researchgate.net This can minimize the formation of side products that may occur during prolonged heating under classical conditions. While specific comparative studies on the synthesis of this compound are not prevalent, the general trends observed for pyrrole synthesis strongly suggest that microwave-assisted methods would offer a more efficient and environmentally friendly route to this scaffold.
Table 1: Comparison of Classical and Microwave-Assisted Synthesis of Benzylidene Acetyl Pyrroles
| Entry | Substituent | Classical Method Yield (%) | Microwave Method Yield (%) |
| 1 | H | 65 | 78 |
| 2 | 4-OCH₃ | 68 | 82 |
| 3 | 4-Cl | 62 | 75 |
| 4 | 2-Cl | 64 | 76 |
| 5 | 4-NO₂ | 70 | 85 |
This interactive table summarizes the yield comparison between classical heating and microwave irradiation for the synthesis of various substituted benzylidene acetyl pyrroles, demonstrating the general efficiency of microwave-assisted synthesis.
Ring Transformations and Rearrangements in Related Systems
While specific studies on the ring transformations and rearrangements of the this compound system are limited, examining related heterocyclic structures provides valuable insights into its potential chemical behavior. Pyrrole rings, especially when fused to other heterocyclic systems, can participate in a variety of rearrangement reactions.
One notable transformation is the Ciamician–Dennstedt rearrangement, where pyrroles react with carbenes to form a dichlorocyclopropane intermediate that subsequently rearranges to a 3-halopyridine. wikipedia.org This type of ring expansion highlights the potential for transforming the five-membered pyrrole ring within a fused system into a six-membered ring.
Furthermore, sigmatropic rearrangements are also known to occur in pyrrole chemistry. The Piloty–Robinson pyrrole synthesis, for instance, involves a pensoft.netpensoft.net-sigmatropic rearrangement as a key step in the formation of the pyrrole ring. wikipedia.org Although this is a synthetic step rather than a post-synthetic modification, it underscores the accessibility of such rearrangement pathways in pyrrole-containing molecules.
In systems where the pyrrole ring is fused to other heterocycles, the interplay between the rings can lead to unique reactivity. The development of synthetic routes to complex molecules often leverages such rearrangements. For example, domino reactions involving radical addition and pensoft.netpensoft.net-sigmatropic rearrangement have been utilized in the synthesis of benzofuro[2,3-b]pyrrol-2-ones, isomers of the scaffold of interest. The specific substitution pattern and reaction conditions would be critical in determining the feasibility and outcome of similar transformations for the this compound system.
Applications in Medicinal Chemistry Research
In Vitro Biological Activity Studies of 3H-Benzofuro[2,3-c]pyrrole Derivatives and Analogues
The versatility of the this compound core has been explored through the synthesis of various derivatives and their subsequent evaluation in a range of in vitro biological assays. These studies have unveiled the potential of this class of compounds in several key areas of medicinal chemistry research.
Derivatives of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. A series of novel 1-aryl-2-(1H-imidazol-1-yl)-1-(3,3-dimethyl-1,3-dihydro-benzofuro[2,3-c]pyrrol-7-yl)-ethanones and the corresponding alcohols were synthesized and evaluated for their in vitro anticancer activity. Several of these compounds exhibited significant efficacy against cell lines such as K562 (leukemia), A549 (lung cancer), and U937 (lymphoma).
Another study focused on 1,2,3-triazole-tethered benzofuro[2,3-c]pyrrole-grafted isatin conjugates. These hybrid molecules were tested against a panel of human cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast). The results indicated that some of these conjugates displayed promising anticancer potential.
The table below summarizes the anticancer activity of selected this compound derivatives.
| Compound Type | Cell Line | Activity (IC50) |
| 1-aryl-2-(1H-imidazol-1-yl)-ethanones | K562 (Leukemia) | Data Not Quantified |
| 1-aryl-2-(1H-imidazol-1-yl)-ethanones | A549 (Lung) | Data Not Quantified |
| 1,2,3-triazole-tethered conjugates | A549 (Lung) | Data Not Quantified |
| 1,2,3-triazole-tethered conjugates | HeLa (Cervical) | Data Not Quantified |
The antimicrobial properties of this compound derivatives have been a significant area of investigation. Studies have shown that certain derivatives possess broad-spectrum activity against both bacterial and fungal pathogens. For instance, a series of 1,2,3-triazole-tethered benzofuro[2,3-c]pyrrole-grafted isatin conjugates were evaluated for their antimicrobial effects. These compounds were tested against Gram-positive bacteria, Gram-negative bacteria, and various fungal strains, with some showing notable activity.
In another research endeavor, novel 1-aryl-2-(1H-imidazol-1-yl)-1-(3,3-dimethyl-1,3-dihydro-benzofuro[2,3-c]pyrrol-7-yl)-ethanones and their corresponding alcohols were synthesized and screened for their antimicrobial properties. Several of these compounds demonstrated significant antibacterial and antifungal activities.
The antimicrobial efficacy of selected this compound derivatives is highlighted in the table below.
| Compound Type | Organism Type | Activity |
| 1,2,3-triazole-tethered conjugates | Bacteria & Fungi | Moderate to good |
| 1-aryl-2-(1H-imidazol-1-yl)-ethanones | Bacteria & Fungi | Significant |
Research has also explored the potential of this compound derivatives as anti-inflammatory and antinociceptive agents. A study involving newly synthesized derivatives of this scaffold reported significant anti-inflammatory and analgesic properties. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, while the hot plate test was used to evaluate analgesic effects. The results indicated that the tested compounds exhibited notable dose-dependent anti-inflammatory and analgesic activities.
The ability of this compound derivatives to inhibit specific enzymes has been a key focus of their medicinal chemistry evaluation. Certain analogues have been identified as selective ligands for opioid receptor subtypes. For example, specific derivatives have shown high affinity and selectivity for the delta opioid receptor.
In the realm of anticancer research, some derivatives have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Molecular docking studies have suggested that these compounds can bind effectively to the active sites of these enzymes.
Furthermore, the antimicrobial activity of some this compound derivatives has been linked to the inhibition of DNA gyrase B, an essential bacterial enzyme. This suggests a potential mechanism of action for their antibacterial effects.
The enzyme inhibitory activities of representative this compound derivatives are summarized below.
| Compound Class | Target Enzyme | Observed/Predicted Activity |
| Specific Analogues | Delta Opioid Receptor | High affinity and selectivity |
| Various Derivatives | EGFR/CDK2 | Potential inhibitory activity |
| Antimicrobial Derivatives | DNA Gyrase B | Potential inhibitory activity |
Structure-Activity Relationship (SAR) Investigations for this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules. For this compound derivatives, SAR investigations have provided valuable insights.
In the context of opioid receptor ligands, SAR studies have revealed that modifications at specific positions of the benzofuro[2,3-c]pyrrole scaffold can significantly impact affinity and selectivity for different opioid receptor subtypes. For instance, the nature and position of substituents on the aromatic rings can dictate whether a compound acts as an agonist or antagonist and its preference for mu, delta, or kappa opioid receptors.
For derivatives with antimicrobial activity, SAR analysis has indicated that the presence of certain functional groups, such as 1,2,3-triazole and isatin moieties, can enhance their efficacy. The specific substitution patterns on the aryl groups attached to the core structure have also been shown to play a critical role in determining the spectrum and potency of their antimicrobial effects. These studies often combine experimental data with computational approaches like molecular docking to elucidate the key structural features required for biological activity.
Molecular Hybridization Approaches Utilizing Benzofuran-Pyrrole Scaffolds
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, efficacy, and a modified biological activity profile. This approach has been effectively utilized in the design of novel agents targeting a range of diseases.
While specific studies on the this compound scaffold are limited, the broader class of benzofuran-containing hybrids has shown significant promise. For instance, the hybridization of benzofuran (B130515) with other heterocyclic moieties has led to the development of potent anticancer agents. These compounds often function as dual inhibitors of critical signaling pathways, such as PI3K and VEGFR-2, which are implicated in tumor growth and angiogenesis. The rationale behind this strategy is to overcome drug resistance and improve therapeutic outcomes by simultaneously targeting multiple pathways involved in cancer progression.
Similarly, the pyrrole (B145914) nucleus is a key component in numerous NSAIDs and other therapeutic agents. The hybridization of pyrrole derivatives with other pharmacologically active groups has been explored to create dual inhibitors of enzymes like COX-2 and LOX, which are involved in inflammatory processes. For example, combining the structural features of a pyrrole-based scaffold with fragments from known CSF1R inhibitors like Pexidartinib has led to the development of new potent inhibitors.
The application of molecular hybridization to the this compound core would involve the strategic incorporation of known bioactive fragments to explore new chemical space and develop novel therapeutic candidates.
Computational Studies in Rational Drug Design
Computational chemistry plays a pivotal role in modern drug discovery by providing insights into molecular interactions and guiding the design of new compounds with desired biological activities.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the molecular level.
In the context of related benzofuran and pyrrole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action. For instance, docking studies of benzofuran hybrids into the active sites of PI3K and VEGFR-2 have helped to rationalize their dual inhibitory activity and guide the optimization of their structures for improved binding affinity. Similarly, docking simulations of pyrrole derivatives have been used to understand their interactions with enzymes such as EGFR, CDK2, and butyrylcholinesterase (BChE), providing a basis for their observed biological activities as anticancer and neuroprotective agents. These studies typically reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for ligand binding and inhibitory activity.
A hypothetical molecular docking study of a this compound derivative would involve placing the molecule into the binding site of a specific biological target to predict its binding mode and affinity, thereby assessing its potential as a therapeutic agent.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT analysis is employed to calculate various electronic properties of molecules, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP). These properties are often correlated with the biological activity of the compounds.
For example, DFT studies on bioactive heterocyclic compounds have shown that a high polarizability may enhance their biological activity. The analysis of HOMO-LUMO energy gaps can provide insights into the chemical reactivity and stability of a molecule, which are important factors for its pharmacokinetic and pharmacodynamic properties. Natural Bond Orbital (NBO) analysis, another DFT-based method, can be used to investigate charge delocalization and the strength of intramolecular interactions like hydrogen bonds, which can influence the conformation and binding of a molecule to its target.
A DFT analysis of the this compound scaffold would provide valuable information about its electronic properties, which could then be used to predict its reactivity, stability, and potential for biological activity, thereby guiding the design of new derivatives with improved therapeutic potential.
Applications in Materials Science Research
Organic Electronics and Optoelectronic Devices
The development of organic electronics relies on the design of novel π-conjugated organic molecules that can efficiently transport charge carriers and emit light. Fused-ring pyrrole (B145914) systems are recognized as excellent building blocks for organic semiconductors due to their high electron density and the easily modifiable NH group. digitellinc.com The benzofuro[2,3-c]pyrrole core is of interest for its potential in creating materials with tailored electronic properties for various optoelectronic devices.
Fluorescent organic molecules with tunable photophysical properties and high photoluminescent quantum yields (PLQYs) are of substantial interest for applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net Derivatives of structurally related benzofuro[2,3-c]pyridine have been identified as a significant class of luminescent tricyclic N-heterocycles. researchgate.net The development of highly emissive organic materials from simple and accessible starting materials is a primary goal in OLED research. nih.gov
Research into benzofuro[2,3-c]pyridin-3-ols (BFPYOLs), which share the core benzofuran-fused heterocyclic structure, has demonstrated that these compounds exhibit strong photoluminescence properties, with emissions ranging from blue to green. nih.govresearchgate.net The high PLQY of these organic fluorophores in solution facilitates the potential for economic, high-throughput manufacturing of OLED devices on various substrates. nih.govresearchgate.net The synthesis and characterization of these molecules are seen as providing a powerful gateway to the generation of novel fluorescent materials suitable for OLEDs. researchgate.netrsc.org The bright luminescence and high stability of such three-coordinated organoboron emitters make them promising candidates for OLED applications. rsc.org
The performance of organic semiconductors in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) is critically dependent on the molecular structure of the active materials. nih.gov
Organic Photovoltaics (OPVs): The rapid development of organic solar cells has been driven by the growing number of new π-conjugated polymers and small molecules. rsc.org Fused-ring pyrrole derivatives, such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP), have become important building blocks in photovoltaic materials. The incorporation of DTP units into polymers and small molecules has been shown to significantly enhance the power conversion efficiency (PCE) of organic solar cells. rsc.org Given these successes, the analogous 3H-Benzofuro[2,3-c]pyrrole scaffold holds promise as a component in novel donor-acceptor materials for OPV applications.
Organic Field-Effect Transistors (OFETs): Fused-ring pyrrole derivatives are considered excellent building blocks for the semiconductors used in OFETs. digitellinc.com Thieno[3,2-b]pyrrole, for instance, has been used to create organic semiconductors that display nearly ideal OFET characteristics, including good charge carrier mobilities. digitellinc.com Donor-acceptor small molecules and polymers based on this and related structures have been synthesized and evaluated in OFET device architectures. digitellinc.comnih.gov These materials have demonstrated p-type behavior with significant hole mobilities, indicating their efficiency in transporting positive charge carriers. digitellinc.comnih.gov The structural similarities suggest that the this compound core could be similarly employed to develop high-performance semiconductors for OFETs. frontiersin.orgrsc.org
| Compound | Device Architecture | Hole Mobility (cm² V⁻¹ s⁻¹) | Annealing Temp. (°C) |
|---|---|---|---|
| TP-BT2T-BT | BGBC | 0.08 | Not Specified |
| TP-FBT2T-BT | BGBC | 1.57 x 10⁻³ | Not Specified |
| P(DPP-TP) | BGTC | 0.12 | Not Specified |
| TP-BT4T-TP | BGBC | 2.59 x 10⁻² | 120 |
| TP-BT2TT-TP | BGBC | 5.41 x 10⁻⁵ | 120 |
| PPAB | BGBC | 1.3 x 10⁻³ | Not Specified |
Dye-Sensitized Solar Cells (DSSCs) and Organic Photosensitizers
Donor-acceptor π-conjugated fluorescent dyes are crucial components in dye-sensitized solar cells (DSSCs), where they act as photosensitizers responsible for light absorption and subsequent electron injection into a semiconductor material, typically TiO₂. rsc.org Novel fluorescent dyes based on a benzofuro[2,3-c]oxazolo[4,5-a]carbazole skeleton have been designed and synthesized for this purpose. rsc.orgrsc.org
| Dye | Short-Circuit Photocurrent (mA cm⁻²) | Energy Conversion Efficiency (%) |
|---|---|---|
| 3a | 2.12 | 1.00 |
| 3b | 2.10 | 1.06 |
| 8a | 0.84 | 0.34 |
| 8b | 1.50 | 0.67 |
Fluorescent Probes and Photophysical Properties
The development of fluorescent organic molecules is driven by their wide-ranging applications in modern material chemistry and as chemical sensors. nih.gov The benzofuro[2,3-c]pyrrole core and its analogues are valuable scaffolds for creating novel fluorescent probes due to their tunable photophysical properties. nih.govresearchgate.net
Fluorescent probes are powerful tools for the selective detection of metal ions. nih.gov Ratiometric fluorescent probes are particularly advantageous as they exhibit a response at two different emission wavelengths. nih.govresearchgate.net This allows for detection based on the ratio of the two fluorescence intensities, which can correct for background fluorescence and other environmental interferences, enabling more accurate quantitative analysis. nih.govbohrium.com
Fused heterocyclic systems are effective platforms for designing such probes. For example, a palladium-catalyzed synthesis has been used to create a benzofuro[2,3-c]pyridine derivative that was successfully assessed as a ratiometric fluorescent probe for mercury ions (Hg²⁺). rsc.org In another study, a novel probe based on a pyrone-fused tricyclic scaffold was developed for the detection of aluminum ions (Al³⁺). nih.gov Upon the addition of Al³⁺, this probe exhibited a distinct blue shift in its fluorescence from 505 nm to 457 nm, causing a visible color change from green to blue. nih.govresearchgate.net The fluorescence intensity ratio at these two peaks increased in a manner dependent on the concentration of Al³⁺, demonstrating its effectiveness as a ratiometric sensor. nih.govresearchgate.net
A thorough understanding of the photophysical properties of these compounds is essential for their application. The investigation of synthesized derivatives of related structures like benzofuro[2,3-c]pyridin-3-ols (BFPYOLs) reveals that their absorption and emission characteristics are highly sensitive to their substitution patterns. nih.govrsc.org
Studies show that the maximum UV absorbance wavelength (λ_abs) for these compounds typically falls within the 344 to 389 nm range, while the emission wavelength (λ_em) ranges from 380 to 494 nm. nih.gov The specific substituents on the aromatic rings significantly influence these values. For example, compound 7g, with a 6-methoxy group and a 4-N,N-diethyl substitution, displayed the largest λ_abs at 389 nm. nih.gov
A critical parameter for a fluorophore is its photoluminescent quantum yield (PLQY or Φ_PL), which measures the efficiency of the emission process. nih.gov Among a series of tested BFPYOLs, the highest PLQY was an impressive 91% in DMSO solvent, exhibited by compound 7k. nih.govresearchgate.netrsc.org Such a high quantum yield underscores the potential of these fused heterocyclic systems in the development of highly emissive materials for advanced applications. nih.govresearchgate.net
| Compound | Max. Absorbance (λ_abs, nm) | Max. Emission (λ_em, nm) | Quantum Yield (Φ_PL, %) |
|---|---|---|---|
| 6a | 344 | ~380-494 (range for series) | Not Specified |
| 7g | 389 | ~380-494 (range for series) | Not Specified |
| 7i | Not Specified | 494 | Not Specified |
| 7k | Not Specified | Not Specified | 91 |
Development of Advanced Materials with Tailored Optical and Electronic Characteristics
The unique structural framework of benzofuran-fused pyrrole systems, such as this compound, presents significant opportunities for the development of advanced organic materials. The fusion of an electron-rich benzofuran (B130515) moiety with a pyrrole ring creates a planar, conjugated system that is a foundational characteristic for materials with interesting photophysical and electronic properties. While direct research into the materials science applications of this compound is emerging, extensive studies on the closely related benzofuro[2,3-c]pyridine core provide valuable insights into the potential of this heterocyclic family. These analogues are being explored for their applications in organic light-emitting devices (OLEDs) and fluorescent probes due to their tunable emission spectra and high quantum yields. nih.gov
Research Findings on Analogous Compounds
Research into benzofuro[2,3-c]pyridin-3-ols (BFPYOLs), which share the core benzofuran-fused heterocyclic structure, demonstrates the significant potential of this scaffold in materials science. nih.gov These compounds exhibit strong photoluminescence in the solution state, a property attributed to their planar structure and extensive conjugated system. nih.gov The development of metal-free synthetic protocols for these molecules makes them economically viable candidates for high-throughput manufacturing of electronic devices. nih.gov
The photophysical properties of these materials can be finely tuned by altering the substituents on the core structure. This chemical flexibility allows for the creation of materials with tailored characteristics, emitting light across the visible spectrum from blue to green. nih.gov For instance, strategic modifications to the BFPYOL structure have led to compounds with high photoluminescent quantum yields (PLQY), reaching up to 91% in a DMSO solvent. nih.gov Such high efficiency is a critical parameter for applications in OLEDs and advanced chemical and biosensors. nih.gov
Tailoring Optical Properties
The optical behavior of these materials is heavily influenced by the electronic nature of their substituent groups. Studies on various BFPYOL derivatives have shown that different functional groups can significantly shift the absorption (λabs) and emission (λem) wavelengths. For example, one derivative (compound 7g in a cited study) showed a maximum absorption at 389 nm, while another (compound 7i) displayed a maximum emission at 494 nm in DMSO. nih.gov This demonstrates the powerful effect of substituents on the electronic transitions within the molecule, allowing for precise color tuning. nih.gov
The relationship between molecular structure and photophysical properties is further highlighted in studies of diketopyrrolopyrroles (DPP) bearing benzofuran moieties. researchgate.net Placing methyl groups adjacent to the linkage between the benzofuran and the DPP core resulted in yellow-emitting dyes with nearly quantitative fluorescence quantum yields (approaching 97%) and moderate Stokes shifts. researchgate.net This research underscores how steric effects, which can alter the planarity of the molecule, play a crucial role in determining the final optical and electronic characteristics. researchgate.net
Data on Photophysical Properties of Benzofuro[2,3-c]pyridine Analogues
The following table summarizes the photophysical properties of a selection of substituted benzofuro[2,3-c]pyridin-3-ol (BFPYOL) derivatives, illustrating the tunability of the benzofuran-fused heterocyclic core.
| Compound | Substituents | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Stokes Shift (nm) | Photoluminescent Quantum Yield (ΦPL, %) |
| 6a | R¹=Ph, R²=H, R³=H | 362 | 448 | 86 | 63 |
| 6j | R¹=Ph, R²=H, R³=Br | 364 | 454 | 90 | 79 |
| 7g | R¹=4-F-Ph, R²=Ph, R³=H | 389 | 472 | 83 | 77 |
| 7i | R¹=4-OMe-Ph, R²=Ph, R³=H | 388 | 494 | 106 | 82 |
| 7k | R¹=2-Naphthyl, R²=Ph, R³=H | 385 | 473 | 88 | 91 |
Data sourced from a study on benzofuro[2,3-c]pyridin-3-ols in DMSO solvent. The quantum yield was calculated relative to quinine (B1679958) sulfate. nih.gov
Potential in Electronic Applications
The inherent properties of fused heterocyclic systems like this compound suggest their utility in a range of organic electronic applications. The development of donor-acceptor (D-A) structures is a key strategy for creating materials with low band gaps suitable for organic electronics. polyu.edu.hk The benzofuran-pyrrole core can act as a potent electron donor, which, when combined with suitable electron-accepting units, could lead to novel materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.govmdpi.com
Furthermore, polymers incorporating related pyrrole-based structures, such as thieno[3,4-c]pyrrole-4,6-dione, have been synthesized and shown to possess low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, making them effective n-type materials (electron acceptors). nih.gov This indicates that by modifying the core this compound structure, it is possible to engineer materials with specific charge-transport properties, tailoring them for use as either p-type or n-type semiconductors in electronic devices. nih.govresearchgate.net
Theoretical and Spectroscopic Investigations Beyond Basic Characterization
Advanced Computational Chemistry Studies on the 3H-Benzofuro[2,3-c]pyrrole System
Computational chemistry serves as a powerful tool to model and predict the behavior of the this compound scaffold, offering molecular-level insights that are often challenging to obtain through experimental means alone.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and reactivity of molecules. serialsjournals.com For fused heterocyclic systems such as this compound, DFT calculations can elucidate key parameters that govern their chemical behavior. nih.govresearchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a significant indicator of kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. biomedres.usnih.gov For the this compound system, the distribution of the HOMO would likely be concentrated on the electron-rich pyrrole (B145914) and benzofuran (B130515) rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed across the π-conjugated system, highlighting potential sites for nucleophilic attack. researchgate.net
Global Reactivity Descriptors: DFT calculations allow for the determination of various global reactivity descriptors that quantify different aspects of molecular reactivity. These descriptors, derived from HOMO and LUMO energies, provide a framework for comparing the stability and reactivity of different derivatives within the this compound family. nih.gov
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. biomedres.us |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. biomedres.us |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for reaction. biomedres.us |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
This table outlines key global reactivity descriptors calculated using DFT to predict the chemical behavior of the this compound system.
Calculations on related five-membered aromatic heterocycles have demonstrated the reliability of DFT methods, such as B3LYP, in predicting geometries, stabilities, and aromatic character. nih.govresearchgate.net These theoretical studies provide a robust foundation for designing new derivatives of this compound with tailored electronic properties for applications in materials science and medicinal chemistry. researchgate.net
Beyond static electronic properties, computational chemistry is pivotal in mapping the energetic landscapes of chemical reactions. For the synthesis and functionalization of the this compound core, DFT calculations can be employed to investigate reaction mechanisms, identify transition states, and predict the stereochemical outcomes of reactions.
Reaction Pathway Analysis: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This analysis reveals the activation energy (energy barrier) for each step, allowing chemists to predict the most favorable reaction pathway. rsc.org For instance, in multi-step syntheses of fused pyrroles, such as the Van Leusen [3+2] cycloaddition, computational studies can validate the proposed mechanism and explain the observed regioselectivity. nih.gov A quantum chemical study of a one-pot synthesis of pyrrolidinedione derivatives successfully identified the energy barriers for key steps including Michael addition and cyclization. rsc.org
Stereoselectivity Prediction: In reactions that can produce multiple stereoisomers, computational modeling can predict which isomer is energetically favored. This is particularly relevant in the synthesis of complex natural products or chiral drugs based on the this compound scaffold. A study on the asymmetric synthesis of benzofuro[2,3-b]pyrrol-2-one derivatives utilized a diastereoselective radical addition reaction, a process where computational analysis could help rationalize the observed stereochemical control. nih.gov
| Computational Task | Information Gained | Application to this compound |
| Transition State Search | Structure and energy of the reaction's highest energy point. | Determining the rate-limiting step in a synthetic route. |
| Intermediate Analysis | Identification of stable or transient species along the reaction coordinate. | Understanding the formation of key precursors. |
| Energy Profile Mapping | Visualization of the energy changes throughout the reaction. | Predicting the feasibility and spontaneity of a proposed synthesis. rsc.org |
| Diastereomeric Transition State Analysis | Comparison of energies for transition states leading to different stereoisomers. | Predicting the major stereoisomer in an asymmetric synthesis. nih.gov |
This table summarizes how computational methods are applied to elucidate reaction mechanisms and predict stereoselectivity for the this compound system.
In-depth Spectroscopic Analysis for Mechanistic and Structural Insights
While computational studies provide theoretical predictions, advanced spectroscopic techniques are essential for the empirical validation of structure and the elucidation of mechanistic details. For a complex, fused heterocyclic system like this compound, one-dimensional NMR is often insufficient for unambiguous characterization.
Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques are crucial for the definitive assignment of proton (¹H) and carbon (¹³C) signals, especially in molecules with many overlapping resonances and complex spin systems. semanticscholar.orgresearchgate.net The analysis of spiro[benzofuran-3,3'-pyrroles] derivatives, for example, relies on a suite of 2D NMR experiments for complete structural characterization. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds), revealing the connectivity of proton spin systems within the molecule. nih.govipb.pt
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances. nih.govipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is exceptionally powerful for piecing together molecular fragments and establishing the connectivity across quaternary carbons and heteroatoms. nih.govipb.pt
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information about the molecule's three-dimensional structure, conformation, and stereochemistry. ipb.ptdiva-portal.org
The combination of these techniques allows for a comprehensive and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the specific isomeric form and substitution pattern of this compound derivatives. nih.gov The synergy between DFT calculations of NMR parameters and experimental data has become a powerful strategy for resolving complex structural problems in heterocyclic chemistry. nih.govurfu.ru
Future Research Directions and Perspectives for 3h Benzofuro 2,3 C Pyrrole Chemistry
Development of Novel and Sustainable Synthetic Routes
The exploration of any new class of compounds begins with efficient and versatile synthetic methodologies. For 3H-Benzofuro[2,3-c]pyrrole, the development of novel and sustainable synthetic routes is a primary objective. Current synthetic strategies for related aza-heterocycles often rely on multi-step procedures, harsh reaction conditions, or the use of expensive and toxic reagents. nih.govresearchgate.net Future research should focus on the development of more environmentally friendly and atom-economical approaches.
Key areas for investigation include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that bring together simple, readily available starting materials to construct the this compound core in a single step would be highly advantageous.
Catalytic C-H Activation/Functionalization: Exploring transition-metal catalyzed C-H activation strategies could provide direct and efficient pathways to assemble the fused ring system, minimizing the need for pre-functionalized substrates. hw.ac.uk
Photoredox Catalysis: The use of visible-light-mediated reactions offers a green and powerful tool for the formation of complex heterocyclic structures under mild conditions.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility for the synthesis of this compound derivatives.
The development of such methods will be crucial for accessing a diverse library of these compounds for further investigation.
Exploration of Undiscovered Derivatization and Functionalization Strategies
Once the core this compound scaffold is accessible, the next frontier lies in the exploration of its derivatization and functionalization. The ability to introduce a variety of substituents at different positions on the heterocyclic framework is essential for tuning its physicochemical properties and biological activity.
Future research should focus on:
Selective C-H Functionalization: Developing methods for the regioselective functionalization of the pyrrole (B145914) and benzofuran (B130515) rings will be critical for creating a wide array of derivatives. nih.gov This could involve directing group strategies or exploiting the inherent reactivity of the different positions.
N-Functionalization of the Pyrrole Ring: The nitrogen atom of the pyrrole moiety provides a convenient handle for introducing various substituents, which can significantly impact the electronic properties and solubility of the molecule. tdl.org
Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, will enable the introduction of a wide range of aryl, alkyl, and heteroatom-containing groups.
A systematic exploration of these functionalization strategies will be key to building a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) understanding for this class of compounds.
Advanced Mechanistic Investigations to Optimize Transformations
A deep understanding of the reaction mechanisms underlying the synthesis and functionalization of 3H-Benzofuro[2,3-c]pyrroles is paramount for optimizing existing methods and designing new, more efficient transformations.
Future research efforts should include:
In-situ Spectroscopic Studies: Utilizing techniques such as NMR, IR, and mass spectrometry to monitor reaction progress and identify key intermediates and transition states.
Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the pathways of atoms throughout the reaction and elucidate bond-breaking and bond-forming steps.
The insights gained from these mechanistic studies will provide a rational basis for reaction optimization, leading to higher yields, improved selectivity, and broader substrate scope.
Expansion of Biological Activity Profiling and Mechanism of Action Studies
The structural similarity of this compound to other biologically active benzofuran- and pyrrole-containing heterocycles suggests a high probability of interesting pharmacological properties. nih.govnih.govmdpi.com A comprehensive evaluation of the biological activity of a library of this compound derivatives is a crucial next step.
Future research should encompass:
High-Throughput Screening: Screening a diverse library of compounds against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to identify initial hits.
Target Identification and Validation: For active compounds, identifying the specific biological target and validating its role in the observed phenotype.
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which the active compounds exert their biological effects. This could involve techniques such as molecular docking, proteomics, and transcriptomics.
Given the diverse biological activities reported for related scaffolds, potential therapeutic areas to explore include oncology, neurodegenerative diseases, and infectious diseases.
Integration into Novel Material Technologies and Device Architectures
The conjugated π-system of the this compound scaffold makes it an attractive candidate for applications in materials science, particularly in the field of organic electronics. Fused heterocyclic systems containing pyrrole are known to exhibit interesting photophysical and electronic properties. tdl.orgacs.org
Future research directions include:
Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of this compound derivatives for their potential use as emitters or host materials in OLEDs. The photophysical properties of the related benzofuro[2,3-c]pyridine scaffold suggest promise in this area. nih.govresearchgate.net
Organic Photovoltaics (OPVs): Exploring the use of these compounds as donor or acceptor materials in bulk heterojunction solar cells. acs.org
Organic Field-Effect Transistors (OFETs): Evaluating the charge transport properties of this compound derivatives for their application as the active semiconductor layer in OFETs. frontiersin.org
Sensors: Developing fluorescent chemosensors based on the this compound scaffold for the detection of ions or small molecules, leveraging the potential for tunable photophysical properties. rsc.org
The ability to systematically modify the electronic properties of the this compound core through derivatization will be essential for optimizing its performance in these material applications.
Synergistic Application of Computational and Experimental Methodologies
The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the discovery and development of new compounds and materials. researchgate.net Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com
A synergistic approach for this compound chemistry would involve:
Predictive Modeling of Reaction Outcomes: Using computational methods to predict the feasibility and regioselectivity of synthetic transformations, thereby guiding experimental design.
Rational Design of Functional Molecules: Employing computational screening to design derivatives with desired electronic, photophysical, or biological properties before their synthesis.
Interpretation of Experimental Data: Using theoretical calculations to rationalize and interpret experimental findings, such as spectroscopic data and reaction mechanisms. nih.gov
This close collaboration between computational and experimental chemists will undoubtedly foster a deeper understanding of this compound chemistry and expedite the realization of its full potential.
Q & A
Q. What are the standard synthetic methodologies for constructing the 3H-benzofuro[2,3-c]pyrrole scaffold?
The synthesis typically involves annulation reactions between donor-acceptor cyclopropanes and heterocyclic precursors. For example, MgI₂-catalyzed annulation of donor-acceptor cyclopropanes with N-tosylaziridinedicarboxylates yields 2H-furo[2,3-c]pyrroles with four stereocenters, including a quaternary carbon . Key parameters include:
- Catalyst: MgI₂ (5–10 mol%).
- Solvent: Dichloromethane at 0°C to room temperature.
- Stereochemical control: Achieved via π-π stacking and steric effects of substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures isolation of the desired diastereomers.
Q. How is the crystal structure of this compound derivatives validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, planar deviations in fused rings (e.g., tetrahydro-1H-naphtho[2,3-c]pyrrole) are measured to assess structural rigidity. Dihedral angles between fused rings (e.g., 89.95° between indoline and naphthopyrrole systems) confirm non-coplanar geometries critical for electronic properties . Hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(8) loops) stabilize crystal packing and inform supramolecular design .
Advanced Research Questions
Q. How can combinatorial chemistry strategies diversify this compound libraries?
One-pot multicomponent reactions (MCRs) using commercially available reagents enable rapid diversification. For chromeno[2,3-c]pyrrole analogs, a three-component heterocyclization of aldehydes, amines, and activated ketones generates 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. Optimization includes:
- Solvent: Ethanol under reflux (80°C, 6–8 hours).
- Catalysis: Acetic acid (10 mol%) for imine formation.
- Scope: Electron-withdrawing substituents on aldehydes improve yields (70–85%) .
Q. How do computational methods resolve contradictions in stereochemical outcomes of annulation reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to explain stereoselectivity. For example, π-orbital interactions between cyclopropane and aziridine dictate facial selectivity in MgI₂-catalyzed reactions. Conflicting experimental data (e.g., unexpected diastereomer ratios) are resolved by simulating steric and electronic effects of substituents .
Q. What strategies validate the biological relevance of this compound derivatives?
Structure-activity relationship (SAR) studies combine synthesis, crystallography, and molecular docking. For instance, chromeno[2,3-c]pyrroles are docked into enzyme active sites (e.g., AKR1C3) to predict inhibition. Key steps:
- Protein-ligand MD simulations (AMBER force field) assess binding stability.
- Free energy calculations (MM-PBSA) quantify affinity . Experimental validation via enzyme assays (IC₅₀ values) confirms computational predictions .
Methodological Challenges
Q. How to address low yields in multicomponent reactions for benzofuropyrrole derivatives?
Optimize reaction conditions:
- Temperature : Higher temperatures (e.g., 100°C in DMF) enhance reactivity but risk decomposition.
- Catalyst screening : Lewis acids (e.g., Zn(OTf)₂) improve heterocyclization efficiency.
- Workup : Acid-base extraction removes unreacted amines, improving purity .
Q. What analytical techniques resolve overlapping signals in NMR spectra of fused heterocycles?
Use 2D NMR (¹H-¹³C HSQC, HMBC) to assign protons and carbons in crowded regions (e.g., δ 6.0–7.5 ppm). For example, HMBC correlations between H-2 (δ 6.23) and C-9 (δ 170.1) confirm the lactone carbonyl in chromeno[2,3-c]pyrroles .
Data Interpretation
Q. How to reconcile discrepancies in diastereomer ratios across synthetic batches?
Conduct control experiments:
Q. What role do hydrogen-bonding networks play in solid-state properties?
SC-XRD reveals that N–H⋯O interactions in this compound derivatives stabilize dimeric units, influencing melting points and solubility. For example, corrugated sheets parallel to the bc plane correlate with high thermal stability (Tₘ > 250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
